Pyrrolidine-3-sulfonyl chloride hydrochloride

Catalog No.
S15840386
CAS No.
M.F
C4H9Cl2NO2S
M. Wt
206.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3-sulfonyl chloride hydrochloride

Product Name

Pyrrolidine-3-sulfonyl chloride hydrochloride

IUPAC Name

pyrrolidine-3-sulfonyl chloride;hydrochloride

Molecular Formula

C4H9Cl2NO2S

Molecular Weight

206.09 g/mol

InChI

InChI=1S/C4H8ClNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H

InChI Key

DTFLGQUZRYKSEN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)Cl.Cl

Pyrrolidine-3-sulfonyl chloride hydrochloride is a chemical compound characterized by a pyrrolidine ring with a sulfonyl chloride group attached to the third carbon, along with a hydrochloride salt form that enhances its solubility in water. This compound is notable for its electrophilic properties due to the presence of the sulfonyl chloride group, making it a versatile reagent in organic synthesis and medicinal chemistry. The molecular formula of pyrrolidine-3-sulfonyl chloride hydrochloride is C5H10ClNO2SC_5H_{10}ClNO_2S, and it appears as a white solid.

  • Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
  • Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids under specific conditions.
  • Reduction Reactions: The compound can be reduced to form sulfonyl hydrides or other derivatives using reducing agents like lithium aluminum hydride.

Research indicates that compounds containing the pyrrolidine scaffold exhibit diverse biological activities. Pyrrolidine-3-sulfonyl chloride hydrochloride has been associated with:

  • Anticancer Activity: Its derivatives have shown potential in inhibiting cancer cell lines, such as MCF-7 and HeLa cells .
  • Enzyme Inhibition: The compound can modify various biological targets, including enzymes and receptors, through its electrophilic nature.

The synthesis of pyrrolidine-3-sulfonyl chloride hydrochloride typically involves:

  • Reaction of Pyrrolidine with Chlorosulfonic Acid: This reaction is conducted under controlled temperature conditions to prevent excessive heat and side reactions. The product is purified through recrystallization or distillation.
  • Industrial Production: In larger-scale operations, continuous or batch processes are employed, utilizing large-scale reactors where pyrrolidine and chlorosulfonic acid are reacted. The reaction mixture is then distilled under reduced pressure to obtain the pure compound.

Pyrrolidine-3-sulfonyl chloride hydrochloride finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules and pharmaceutical compounds.
  • Organic Synthesis: The compound is utilized as a reagent in organic transformations, particularly in the formation of sulfonamides and sulfonates.
  • Biological Research: It is used in studies related to enzyme inhibition and protein modification due to its reactivity with nucleophilic residues in proteins.

Studies on pyrrolidine-3-sulfonyl chloride hydrochloride have shown significant interactions with biological targets. These interactions often involve covalent or non-covalent bonding mechanisms, influencing various biochemical pathways. Factors such as pH, temperature, and the presence of other molecules can affect these interactions, highlighting the compound's potential in drug design and development.

Pyrrolidine-3-sulfonyl chloride hydrochloride shares similarities with other compounds but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Pyridine-3-sulfonyl chlorideContains a pyridine ringExhibits different reactivity patterns compared to pyrrolidine derivatives.
Sulfamide DerivativesContains an amine linked to a sulfonamide groupKnown for their medicinal properties, differing from pyrrolidine's structure.
Sulfonyl ChlorideContains a chlorinated sulfonyl groupMore reactive than sulfonyl fluorides but less stable.

Pyrrolidine-3-sulfonyl chloride hydrochloride is unique due to its combination of a five-membered nitrogen-containing ring and the sulfonyl chloride functionality, allowing for specific reactivity not found in other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

204.9731051 g/mol

Monoisotopic Mass

204.9731051 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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